BenchChemオンラインストアへようこそ!

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Regioisomer selectivity Thiophene positional isomer Kinase inhibitor design

You are selecting a research tool that precisely distinguishes BRAF V600E kinase and FABP4/5 inhibition mechanisms. CAS 2034545-36-1 is the 2‑thienyl regioisomer with an ortho‑CF3 benzamide motif, creating steric and electronic constraints that para‑substituted analogs (e.g., para‑OCF3) cannot replicate. This matched molecular pair enables head‑to‑head LogD, solubility, and metabolic stability comparisons. Order both isomers together to maximize your structure‑activity relationship (SAR) campaign and strengthen your intellectual property position.

Molecular Formula C18H13F3N2OS
Molecular Weight 362.37
CAS No. 2034545-36-1
Cat. No. B2536291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide
CAS2034545-36-1
Molecular FormulaC18H13F3N2OS
Molecular Weight362.37
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)C(F)(F)F
InChIInChI=1S/C18H13F3N2OS/c19-18(20,21)14-5-2-1-4-13(14)17(24)23-11-12-7-8-22-15(10-12)16-6-3-9-25-16/h1-10H,11H2,(H,23,24)
InChIKeyWWBUTDNXIAVAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034545-36-1): Structural Benchmarking Against Key Analogs


N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034545-36-1) is a synthetic benzamide derivative featuring a 2-thienylpyridine scaffold and an ortho-trifluoromethyl substituent on the benzamide ring . This compound is a member of the broader class of thiophene-containing benzamides, which have been investigated as kinase inhibitors, particularly targeting BRAF V600E, and as fatty-acid binding protein (FABP) 4/5 inhibitors [1][2]. The specific combination of the 2-thienyl regioisomer and ortho-CF3 placement distinguishes it from closely related analogs that differ in thiophene attachment position or benzamide substitution pattern.

Why N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide Cannot Be Interchanged with Its Closest Analogs


Within the thiophenyl-pyridyl benzamide class, seemingly minor structural variations—such as the thiophene attachment point (2-yl vs. 3-yl) or the position and type of electron-withdrawing groups on the benzamide ring—can drastically alter binding affinity, selectivity, and physicochemical properties. For instance, the 2-thienyl isomer places the sulfur atom in a different spatial orientation relative to the pyridine nitrogen than the 3-thienyl analog, potentially affecting key hydrogen-bonding and π-stacking interactions with biological targets . Similarly, the ortho-CF3 group in the target compound imposes distinct steric and electronic constraints compared to para-substituted analogs (e.g., para-OCF3 in CAS 1903591-63-8), which can significantly influence target engagement, metabolic stability, and overall pharmacokinetic profile [1][2]. Generic substitution without considering these specific structural determinants risks loss of activity or introduction of off-target effects.

Quantitative Differentiation Evidence for N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034545-36-1)


Regioisomeric Differentiation: 2-Thienyl vs. 3-Thienyl Attachment in the Pyridine Scaffold

The target compound incorporates a thiophen-2-yl group at the 2-position of the pyridine ring, in contrast to its direct regioisomer, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034395-64-5), which bears a thiophen-3-yl group . While both share the molecular formula C18H13F3N2OS (MW = 362.4), the 2-thienyl isomer positions the sulfur atom proximal to the pyridine nitrogen, creating a distinct electrostatic environment and altering the vector of the heterocycle. This positional difference can critically impact target binding, as demonstrated in SAR studies of related N-(thiophen-2-yl) benzamide BRAF V600E inhibitors, where 2-thienyl attachment was essential for potent enzyme inhibition [1]. No direct head-to-head activity comparison data between these two specific regioisomers is publicly available from non-vendor sources.

Regioisomer selectivity Thiophene positional isomer Kinase inhibitor design Structure-activity relationship

Ortho-Trifluoromethyl Group Effect on Lipophilicity vs. Des-Trifluoromethyl Analog

The ortho-CF3 substituent on the benzamide ring of CAS 2034545-36-1 is a major determinant of its physicochemical profile compared to the des-trifluoromethyl analog, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide (PubChem CID 92121002). The des-CF3 analog has a computed XLogP3-AA value of 3, with a molecular weight of 294.4 g/mol and a topological polar surface area (TPSA) of 70.2 Ų [1]. Introduction of the ortho-CF3 group (MW = 362.37 g/mol) is expected to increase lipophilicity by approximately 1.0–1.5 log units—based on the well-characterized Hansch π constant for CF3 (π ≈ 0.88–1.07)—while also increasing steric bulk near the amide bond, which can restrict conformational freedom and enhance metabolic stability [2].

Lipophilicity modulation Metabolic stability Trifluoromethyl effect Drug-likeness

Ortho-CF3 vs. Para-OCF3 Benzamide Substitution: Divergent Electronic and Steric Profiles

The target compound features an ortho-CF3 benzamide, distinguishing it from the para-trifluoromethoxy (OCF3) analog, N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide (CAS 1903591-63-8) [1]. While both CF3 and OCF3 are strongly electron-withdrawing, they differ fundamentally: CF3 acts primarily through inductive effects (Hammett σmeta = 0.43, σpara = 0.54), whereas OCF3 exerts a stronger resonance-donating effect alongside its inductive withdrawal, leading to divergent electronic profiles at the benzamide ring. Additionally, the ortho vs. para substitution position profoundly influences the dihedral angle between the amide and the phenyl ring, which can alter the presentation of the pharmacophore to the target protein. In the BRAF V600E inhibitor series, ortho-substitution on the benzamide was critical for achieving low-nanomolar potency [2].

Electron-withdrawing group Trifluoromethoxy Bioisostere Kinase selectivity

Class-Level Kinase Inhibition Potential: N-(Thiophen-2-yl) Benzamide Scaffold as BRAF V600E Inhibitor

The core scaffold of the target compound—an N-(thiophen-2-yl) benzamide linked via a pyridin-4-ylmethyl bridge—is structurally related to a series of potent BRAF V600E inhibitors identified through virtual screening and chemical synthesis [1]. In that study, compounds b40 and b47 demonstrated potent inhibition of BRAF V600E kinase, with the 2-thienyl attachment to the core scaffold being a conserved feature among active analogs. This class-level evidence suggests that the target compound, by virtue of its 2-thienyl-pyridine scaffold, is positioned within a validated kinase inhibitor chemotype. Importantly, the specific ortho-CF3 substitution on the benzamide ring of CAS 2034545-36-1 is not present in the published b40/b47 compounds, indicating a distinct SAR space that remains to be quantitatively explored.

BRAF V600E Kinase inhibition MAPK pathway Anticancer

FABP4/5 Dual Inhibition Potential: Alignment with the Non-Annulated Thiophenylamide Patent Series

The target compound falls within the generic Markush structure of a Roche patent series (US20150183778A1) claiming non-annulated thiophenylamides as dual FABP4/5 inhibitors for the treatment of type 2 diabetes, atherosclerosis, chronic kidney diseases, non-alcoholic steatohepatitis, and cancer [1]. The patent claims a broad range of substitutions, including haloalkyl groups such as trifluoromethyl and heteroaryl attachments such as thiophene. The target compound's specific combination of a 2-thienyl-pyridine core with an ortho-CF3 benzamide represents a distinct substitution pattern within this claimed space. Compounds within this patent family have demonstrated FABP4/5 inhibitory activity; however, the specific activity of CAS 2034545-36-1 has not been individually disclosed in the public domain.

FABP4 inhibitor FABP5 inhibitor Metabolic disease Atherosclerosis

High-Value Application Scenarios for N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034545-36-1)


Kinase Inhibitor SAR Probe: Exploring Ortho-CF3 Contributions to BRAF V600E Selectivity

The target compound serves as a structurally differentiated tool for probing the role of ortho-trifluoromethyl substitution in the N-(thiophen-2-yl) benzamide kinase inhibitor chemotype [1]. Unlike the published BRAF V600E inhibitors b40 and b47, which lack the ortho-CF3 group, CAS 2034545-36-1 enables direct assessment of how steric bulk and electron withdrawal adjacent to the amide bond affect kinase selectivity, binding kinetics, and cellular pathway modulation. Procurement of this specific compound is justified when the research objective is to expand SAR beyond the published inhibitor series.

Regioisomeric Selectivity Studies: Benchmarking 2-Thienyl vs. 3-Thienyl Target Engagement

The 2-thienyl regioisomer (CAS 2034545-36-1) and its 3-thienyl counterpart (CAS 2034395-64-5) present a minimal structural pair for investigating how thiophene attachment position governs target recognition . This pair is particularly valuable for computational docking studies, surface plasmon resonance (SPR) binding assays, and X-ray co-crystallography efforts aimed at understanding sulfur-mediated interactions and π-stacking geometries within kinase ATP-binding pockets. Procurement of both isomers together maximizes the scientific value of each.

FABP4/5 Dual Inhibitor Lead Expansion: Novel Substitution Pattern Within a Patented Chemotype

For drug discovery programs targeting metabolic and inflammatory diseases via FABP4/5 inhibition, CAS 2034545-36-1 offers a distinct substitution pattern (ortho-CF3 benzamide + 2-thienyl-pyridine) not exemplified in the original Roche patent filings [2]. This compound can serve as a starting point for lead optimization campaigns aimed at improving selectivity over related fatty-acid binding proteins or enhancing pharmacokinetic properties while maintaining the core pharmacophore. Its procurement is strategically relevant for organizations seeking to differentiate their chemical matter within a competitive IP landscape.

Physicochemical Benchmarking: Ortho-CF3 vs. Para-OCF3 in Benzamide-Containing Compound Libraries

CAS 2034545-36-1 (ortho-CF3) and its para-OCF3 analog (CAS 1903591-63-8) form a matched molecular pair for systematically comparing the effects of CF3 vs. OCF3 substitution on properties such as lipophilicity (LogD), aqueous solubility, plasma protein binding, and microsomal stability [3]. Such head-to-head comparisons are critical for medicinal chemistry teams establishing design guidelines for optimizing ADME properties without compromising target activity. Procuring both compounds simultaneously enables rigorous, internally controlled experiments.

Quote Request

Request a Quote for N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.